2,5-Dimethylpyrimidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-5(2)8-6(4)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOMINHDSCYPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287445 | |
| Record name | 2,5-Dimethylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67383-34-0, 3059-71-0 | |
| Record name | 2,5-Dimethyl-4-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067383340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3059-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-4-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUL59DX82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Strategies
De novo Synthesis Approaches for Pyrimidine (B1678525) Core Formation
The formation of the pyrimidine ring is the cornerstone of the synthesis. This is typically accomplished by combining a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg
The most common and effective method for constructing the pyrimidin-4-ol scaffold is the Pinner pyrimidine synthesis. mdpi.comslideshare.net This reaction involves the cyclization of a β-dicarbonyl compound with an amidine. mdpi.comwikipedia.org For the specific synthesis of 2,5-dimethylpyrimidin-4-ol, the precursors are chosen to introduce the desired methyl groups directly.
The reaction employs acetamidine (B91507) as the N-C-N source, which provides the nitrogen atoms at positions 1 and 3, and a methyl group at the C-2 position. The three-carbon component is a β-ketoester, specifically ethyl 2-methylacetoacetate (B1246266). This precursor supplies carbons 4, 5, and 6, along with the methyl group at C-5 and the carbonyl group at C-4, which exists in tautomeric equilibrium with the final hydroxyl group. The cyclization proceeds via condensation, forming the heterocyclic ring. mdpi.comslideshare.net
| Precursor 1 (N-C-N Fragment) | Precursor 2 (C-C-C Fragment) | Product | Reaction Type |
| Acetamidine | Ethyl 2-methylacetoacetate | This compound | Pinner Synthesis (Cyclization) |
The core cyclization is a type of condensation reaction, characterized by the formation of new bonds between the precursors and the elimination of small molecules, such as water and ethanol (B145695) in the case of the Pinner synthesis. wikipedia.org Numerous strategies exist for pyrimidine synthesis based on the condensation of various components. For instance, multicomponent reactions that combine amidines, aldehydes, and ketones can yield highly substituted pyrimidines. organic-chemistry.org Another established method involves the reaction of β-formyl enamides with urea (B33335), catalyzed by samarium chloride, to generate the pyrimidine ring. organic-chemistry.org While the Pinner method is highly direct for this compound, these alternative condensation strategies highlight the versatility of pyrimidine synthesis. mdpi.comorganic-chemistry.org
Cyclization Reactions utilizing Appropriate Precursors
Targeted Introduction of Methyl Substituents
The placement of the two methyl groups on the pyrimidine ring is a critical aspect of the synthesis. While direct methylation of a pre-formed pyrimidine ring is possible, it often poses challenges in controlling the position of substitution (regioselectivity).
Several methods exist for the methylation of heterocyclic rings. Classical approaches may involve the use of methylating agents like methyl iodide or trimethyloxosulfonium hydroxide (B78521). sci.amacs.org In biological systems, methylation is a common modification, for example, in the formation of thymine (B56734) or the methylation of cytosine in DNA, which typically occurs at the C-5 position. umich.edunih.gov
More advanced synthetic methods for C–H methylation have been developed, often employing transition-metal catalysis. rsc.org Catalysts based on rhodium, cobalt, and iron have been used for the directed C–H methylation of aromatic and heterocyclic systems, including pyridines and quinolines. rsc.org These methods often require a directing group on the substrate to guide the methylation to a specific carbon atom, representing a powerful tool for late-stage functionalization. rsc.org
| Methylation Strategy | Reagent/Catalyst | Description |
| Precursor-based Introduction | Acetamidine, Ethyl 2-methylacetoacetate | Incorporates methyl groups at C-2 and C-5 during ring formation, ensuring perfect regioselectivity. |
| Direct C-H Methylation | Rh, Co, or Fe catalysts | Modern catalytic method for adding methyl groups to a pre-existing ring, though regioselectivity can be a challenge without directing groups. rsc.org |
| Classical Alkylation | Methyl Iodide | A traditional method that can lead to a mixture of N- and C-methylated products. sci.am |
For a specific isomer like this compound, the most efficient and common synthetic strategy is not the post-synthesis methylation of a pyrimidine core but the use of precursors that already contain the methyl groups in the correct positions. mdpi.com This approach circumvents the regioselectivity problems associated with direct methylation.
C-2 Methyl Group : The use of acetamidine as the N-C-N component definitively places a methyl group at the C-2 position of the resulting pyrimidine ring.
C-5 Methyl Group : The selection of ethyl 2-methylacetoacetate as the C-C-C component ensures that a methyl group is located at the C-5 position.
This precursor-based strategy provides complete control over the substitution pattern, yielding the desired 2,5-dimethyl isomer exclusively. While direct regioselective methylation of a pyrimidine ring is an area of active research, building the molecule from appropriately substituted fragments remains the most practical approach for this target. rsc.orgtandfonline.com
Methylation Techniques for Pyrimidine Ring Decoration
Hydroxyl Group Introduction and Functionalization at C-4
The hydroxyl group at the C-4 position is a key feature of the target molecule's structure and reactivity. It exists in a tautomeric equilibrium with its keto form, 2,5-dimethylpyrimidin-4(3H)-one. wikipedia.org
In the context of the Pinner synthesis, this functionality is directly installed from the ester group of the β-ketoester precursor during the cyclization and condensation process. slideshare.net However, alternative methods for introducing a hydroxyl group at C-4 are well-documented in pyrimidine chemistry. One common route involves the functionalization of a 4-chloropyrimidine (B154816) derivative. rsc.org For example, a 2,5-dimethyl-4-chloropyrimidine could be subjected to nucleophilic substitution with a hydroxide source to yield the desired pyrimidinol.
Another potential pathway is through the hydrolysis of a 4-aminopyrimidine. umich.edu The corresponding 2,5-dimethylpyrimidin-4-amine (B42788) could be converted to this compound via hydrolysis, a reaction sometimes catalyzed by acid or enzymes in biological contexts. umich.edu These alternative routes provide synthetic flexibility, although the direct cyclization approach is generally more efficient for this specific target.
Strategies for Hydroxylation of Pyrimidine Intermediates
Direct hydroxylation of a pre-formed pyrimidine ring is a key strategy. While direct C-H hydroxylation can be challenging, enzymatic and chemical methods have been developed for similar systems. For instance, pyrimidine deoxynucleoside 2′-hydroxylase (PDN2′H) has been identified in fungi and is known to hydroxylate the 2'-position of thymidine. acs.org While not directly applicable to the C4 position of 2,5-dimethylpyrimidine, this highlights the potential of biocatalysis in pyrimidine hydroxylation.
Chemical methods often involve the use of oxidizing agents. In the synthesis of N-3 hydroxylated pyrimidine-2,4-diones, m-chloroperoxybenzoic acid (m-CPBA) has been effectively used to achieve N-hydroxylation after deprotonation of the pyrimidine intermediate. nih.gov Such approaches, involving the activation of the pyrimidine ring followed by oxidation, represent a viable, though indirect, route to hydroxypyrimidines.
Conversion of Halogenated Pyrimidines to Hydroxyl Derivatives
A more common and versatile approach involves the nucleophilic substitution of a halogen atom on the pyrimidine ring. Halogenated pyrimidines, particularly chloro- and bromo-derivatives, are readily synthesized and serve as excellent precursors to hydroxypyrimidines. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2, 4, and 6 positions. wikipedia.orgmdpi.com
For example, 2,4-dichloropyrimidines can be selectively reacted with nucleophiles. The conversion of a chloro group to a hydroxyl group is typically achieved by treatment with a hydroxide source, such as sodium hydroxide or potassium hydroxide, often under heated conditions. mdpi.com The synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748), a related compound, was achieved by bromination of 4,6-dimethylpyrimidin-5-ol (B1590129) using N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (DBDMH) in tetrahydrofuran (B95107) (THF). nih.gov This halogenated intermediate can then potentially undergo nucleophilic substitution to yield the corresponding hydroxyl derivative.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 4,6-dimethylpyrimidin-5-ol | DBDMH, THF | 2-bromo-4,6-dimethylpyrimidin-5-ol | 63 | nih.gov |
| 2,4,6-trichloropyrimidine | Zinc dust, hot water | Pyrimidine | Not specified | wikipedia.org |
| 5-bromo-2,4-dichloropyrimidine | Anilines, DIPEA | 5-bromo-2-chloro-N-phenylpyrimidin-4-amine | Not specified | mdpi.com |
Multi-Step Synthesis Pathways from Simpler Molecules
The construction of the this compound scaffold from acyclic precursors is a fundamental approach in pyrimidine synthesis. The Biginelli reaction and related multicomponent reactions are classic examples, although not directly yielding the 2,5-dimethyl substitution pattern without modification. wikipedia.org
A more direct multi-step synthesis for a related compound, 4,6-dimethylpyrimidin-5-ol, starts from 3-chloropentane-2,4-dione. nih.gov This is reacted with formamide (B127407) in formic acid to produce an oxazole (B20620) intermediate, which is subsequently treated with ammonia (B1221849) water to yield the final product. nih.gov A patented method for synthesizing 2,4-dimethylpyrimidin-5-ol (B1390156) itself utilizes 4-nitrophenol (B140041) as a starting material, which reacts with N,N-dimethylformamide dimethyl acetal. google.com This pathway leverages the directing effect of the nitro group for regioselective condensation and its ability to be removed under mild conditions. google.com
Another established method for synthesizing pyrimidinols involves the condensation of a β-dicarbonyl compound with a urea or amidine derivative. For instance, 2-hydroxy-4,6-dimethylpyrimidine can be synthesized by reacting urea with acetylacetone (B45752) (2,4-pentanedione) in the presence of an acid catalyst like sulfuric acid. google.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 3-Chloropentane-2,4-dione | Formamide, Formic acid; then Ammonia water | Not specified | 4,6-dimethylpyrimidin-5-ol | nih.gov |
| 4-Nitrophenol | N,N-dimethylformamide dimethyl acetal | Not specified | 2,4-dimethylpyrimidin-5-ol | google.com |
| Urea | 2,4-Pentanedione | Ethanol, Sulfuric acid | 2-hydroxy-4,6-dimethylpyrimidine | google.com |
Novel Synthetic Methodologies for Dimethylpyrimidinols
Recent research has focused on developing more efficient and novel synthetic routes to functionalized pyrimidinols, including the use of hypervalent iodine reagents and rearrangement reactions.
Utilization of Aryliodonium Ylides in Pyrimidine Synthesis
Aryliodonium ylides have emerged as versatile reagents in organic synthesis. A mild and efficient method for the synthesis of aryliodonium ylides of 2,6-dimethylpyrimidin-4-ol has been reported. researchgate.net These ylides are formed by the reaction of the pyrimidinone with iodosobenzene, generated in situ from diacetoxyiodobenzene (B1259982) or dichloroiodobenzene. researchgate.net These stable ylides can serve as precursors for further functionalization. For example, acid-catalyzed treatment of these iodonium (B1229267) ylides with nucleophiles like pyridine (B92270) can produce the corresponding N-ylides. researchgate.netresearchgate.net Spirocyclic iodonium ylides have also been developed as precursors for radiofluorination, demonstrating the synthetic utility of this class of compounds. google.com
Rearrangement Reactions yielding Pyrimidinol Scaffolds
Rearrangement reactions offer powerful tools for skeletal transformations in organic synthesis. bdu.ac.innumberanalytics.commsu.edu While specific examples leading directly to this compound are not prevalent in the reviewed literature, rearrangement strategies are well-established for creating heterocyclic scaffolds. For instance, the benzilic acid rearrangement, a base-catalyzed reaction, transforms α-diones into α-hydroxy carboxylic acids, showcasing a 1,2-aryl shift. msu.edu The Favorskii rearrangement of α-halogenated ketones is another example of a skeletal rearrangement leading to carboxylic acid derivatives. msu.edu Although not direct syntheses, these principles could be adapted to design novel rearrangement pathways towards substituted pyrimidinols. The exploration of donor-acceptor cyclobutane (B1203170) rearrangements to form lactones also points towards the potential of ring-expansion strategies in heterocycle synthesis. uwo.ca
Chemical Reactivity and Transformation Studies of 2,5 Dimethylpyrimidin 4 Ol
Oxidation Reactions of the Pyrimidinol Moiety
The pyrimidine (B1678525) ring and its substituents are susceptible to oxidation under various conditions. The specific outcome of an oxidation reaction depends on the reagent used and the reaction conditions, which can be tailored to target either the hydroxyl group or the methyl substituents.
The hydroxyl group at the C4 position of the pyrimidine ring can undergo oxidation to yield a carbonyl group. This transformation is a common reaction for pyrimidinol derivatives, converting them into the corresponding pyrimidine-dione structures. evitachem.comsmolecule.com The oxidation of a secondary alcohol functional group, which is analogous to the hydroxyl group on the pyrimidine ring, typically results in the formation of a ketone. studymind.co.uklibretexts.org
The oxidation of 2,5-dimethylpyrimidin-4-ol would be expected to yield 2,5-dimethylpyrimidine-4,6-dione, although specific studies on this direct transformation are not extensively detailed in the provided literature. The reaction generally requires an oxidizing agent capable of converting the hydroxyl moiety without degrading the heterocyclic ring. smolecule.com
Table 1: Hypothetical Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
| This compound | Mild Oxidizing Agents (e.g., Chromic Acid) | 2,5-Dimethylpyrimidine-4,6-dione |
This table represents a predicted reaction based on the general principles of alcohol oxidation.
The selective oxidation of the methyl groups at the C2 and C5 positions of this compound presents a significant synthetic challenge. Such reactions typically require harsh conditions or highly specific catalysts. The electron-deficient nature of the pyrimidine ring can make the attached methyl groups less susceptible to oxidation compared to those on electron-rich aromatic systems. The use of strong oxidizing agents carries a high risk of over-oxidation or complete degradation of the pyrimidine ring structure. smolecule.com Consequently, there is limited specific research detailing the controlled oxidative transformation of the methyl substituents of this compound into other functional groups like formyl or carboxyl groups.
Hydroxyl Group Oxidation to Carbonyl Forms
Reduction Reactions of the Pyrimidine Ring
The pyrimidine ring in this compound can undergo reduction reactions, typically resulting in the formation of dihydropyrimidine (B8664642) derivatives. Catalytic hydrogenation is a common method for such transformations. For instance, related pyrimidine systems have been reduced using catalysts like Raney Nickel (Raney Ni), which can also effect the removal of other functional groups like mercapto groups. rsc.org The specific conditions of the reduction, including the choice of catalyst, solvent, and pressure, would determine the extent of saturation of the heterocyclic ring.
Nucleophilic and Electrophilic Substitution Reactions
The pyrimidine ring's electronic properties, characterized by electron-deficient carbon atoms at positions 2, 4, and 6, and a relatively more electron-rich C5 position, govern its reactivity towards nucleophiles and electrophiles. semanticscholar.org
The hydroxyl group of this compound is a key site for functionalization through reactions such as etherification and esterification. These reactions allow for the introduction of a wide variety of substituents, modifying the compound's physicochemical properties.
Etherification can be achieved by reacting the pyrimidinol with an alkyl halide in the presence of a base. A study on the closely related 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) demonstrated that etherification with a substituted benzyl (B1604629) bromide proceeds efficiently in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov
Esterification can be accomplished using various methods, including reaction with acyl chlorides or carboxylic acids under appropriate conditions. The use of amide acetals has also been reported as an effective method for the esterification of carboxylic acids and etherification of phenols, suggesting a potential route for modifying the hydroxyl group of this compound. researchgate.net
Table 2: Representative Functionalization Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Product Type | Reference |
| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | O-Alkyl Ether | nih.gov |
| Esterification | Acyl Chloride, Base | O-Acyl Ester |
The substitution pattern on the pyrimidine ring is largely dictated by its inherent electronic distribution.
Electrophilic Substitution: The C5 position is the most susceptible to attack by electrophiles due to its higher electron density compared to the other carbon atoms in the ring. semanticscholar.org Research on the analogous 4,6-dimethylpyrimidin-5-ol (B1590129) has shown that electrophilic substitution, such as bromination, occurs selectively at the C2 position. nih.gov This indicates that for this compound, electrophilic attack would likely occur at the open C6 position, which is adjacent to the hydroxyl group and activated by it.
Nucleophilic Substitution: The C2, C4, and C6 positions are electron-deficient and are thus the primary sites for nucleophilic attack. semanticscholar.org For a nucleophilic substitution to occur on the ring of this compound, a leaving group would need to be present at the C2 or C6 position. For example, if a halogen atom were introduced at the C6 position, it could be displaced by various nucleophiles, a common strategy in the synthesis of functionalized pyrimidines. smolecule.com
Reactivity at the Hydroxyl Group (e.g., Etherification, Esterification)
Photochemical Transformations and Reactive Species Interactions
The study of how light and reactive chemical species affect dimethylpyrimidinol derivatives is crucial for understanding their stability and transformation pathways in various environments. This section details the reactions with singlet oxygen and the subsequent formation of photo-oxidation products. Research in this area has heavily focused on derivatives such as 2-dimethylamino-5,6-dimethylpyrimidin-4-ol, which serves as a model for the photochemical behavior of this class of compounds.
The interaction between singlet oxygen (¹O₂) and dimethylpyrimidinol derivatives is a key area of photochemical research. Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, is a significant oxidant in environments exposed to light. nsf.govwikipedia.org Studies on compounds such as 2-dimethylamino-5,6-dimethylpyrimidin-4-ol have shown that they undergo addition reactions with singlet oxygen. nsf.gov
The process is typically initiated through photosensitization, where a dye or another molecule absorbs light and transfers the energy to ground-state triplet oxygen, converting it to singlet oxygen. wikipedia.org This reactive species then attacks the electron-rich pyrimidine ring. The reaction mechanism for 2-dimethylamino-5,6-dimethylpyrimidin-4-ol is characterized as a ¹O₂ addition. nsf.gov The rate at which this reaction occurs can be influenced by the specific substituents on the pyrimidine ring and the solvent used. For instance, dye-sensitized photooxidation of 2-dimethylamino-5,6-dimethylpyrimidin-4-ol has been studied in aqueous solutions, highlighting its relevance in aquatic environments. core.ac.uk
Table 1: Investigated Singlet Oxygen Reaction with a Dimethylpyrimidinol Derivative
| Compound Studied | Reactive Species | Observed Reaction Type | Research Context |
|---|---|---|---|
| 2-dimethylamino-5,6-dimethylpyrimidin-4-ol | Singlet Oxygen (¹O₂) | Addition nsf.gov | Mechanistic study of aqueous-phase reactivities nsf.gov |
| 2-dimethylamino-5,6-dimethylpyrimidin-4-ol | Singlet Oxygen (¹O₂) | Sensitized Photo-oxidation acs.orgnstl.gov.cn | Study of photo-oxidation products acs.orgnstl.gov.cn |
The photo-oxidation of dimethylpyrimidinol derivatives by singlet oxygen leads to the formation of several transformation products. The initial interaction, often a [4+2] cycloaddition, can produce unstable intermediates like endoperoxides, which then rearrange to form more stable products.
A significant finding in the study of these reactions is the interception and characterization of zwitterionic intermediates. acs.org Zwitterions are molecules that contain both positive and negative charges. In the context of the photo-oxidation of indole (B1671886) derivatives, which can be analogous to certain heterocyclic reactions, zwitterionic intermediates have been successfully trapped and studied. acs.org The formation of zwitterionic pyrimidinium-5-carboxylates has also been observed from the photochemical rearrangement of related 5-methylpyrimidin-4-ones, although this occurs via a different pathway involving Dewar pyrimidinone intermediates.
While direct evidence for hydroperoxide formation from this compound is not extensively detailed in the provided search results, it is a common outcome in the photooxidation of organic molecules containing alkene moieties. wikipedia.orgbeilstein-journals.org In singlet oxygen reactions, particularly ene reactions with allylic hydrogens, allyl hydroperoxides are common products. wikipedia.org These hydroperoxides can be relatively stable or can undergo further rearrangement to form other oxygenated products like ketones and alcohols. beilstein-journals.org The photooxidation of similar heterocyclic systems and organic compounds often involves the formation of hydroperoxides as primary products, which can then decompose or rearrange. researchgate.netnih.gov For example, the photooxidation of 5,6-disubstituted 3,4-dihydro-2H-pyrans yields stable hydroperoxides as major products. beilstein-journals.org
The sensitized photo-oxidation of 2-dimethylamino-5,6-dimethylpyrimidin-4-ol has been confirmed to yield specific transformation products, though a detailed list of these products requires consulting the primary literature. nstl.gov.cn
Table 2: Characterized and Potential Photo-oxidation Intermediates/Products of Dimethylpyrimidinol Derivatives
| Intermediate/Product Type | Description | Evidence/Analogy |
|---|---|---|
| Zwitterionic Intermediates | Molecules with separate positive and negative charges. Their formation is a key mechanistic step in some photo-oxidations. | Intercepted in the photo-oxidation of 2-dimethylamino-5,6-dimethylpyrimidin-4-ol. acs.org |
| Hydroperoxides | Compounds containing the R-O-O-H functional group. Often formed as primary products in singlet oxygen reactions. | Common products in singlet oxygen ene reactions and photooxidation of related organic structures. wikipedia.orgbeilstein-journals.org |
Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethylpyrimidin 4 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the atomic framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the structure, connectivity, and even dynamic behaviors of 2,5-Dimethylpyrimidin-4-ol.
Proton (¹H) NMR for Structural Confirmation and Tautomerism Assessment
Proton (¹H) NMR spectroscopy is a primary technique for confirming the presence and environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the methyl groups and the aromatic proton on the pyrimidine (B1678525) ring.
A crucial aspect revealed by ¹H NMR is the existence of tautomerism. 4-hydroxypyrimidine (B43898) derivatives can exist in equilibrium between the hydroxyl (-ol) and keto (-one) forms. nih.govthermofisher.com This equilibrium means that this compound can also exist as its tautomer, 2,5-Dimethyl-1H-pyrimidin-4-one or 2,5-Dimethyl-3H-pyrimidin-4-one. The exact position of the N-H proton in the keto form and the presence of the O-H proton in the enol form can be studied by ¹H NMR, often in different deuterated solvents. The chemical shifts of the ring and methyl protons will differ slightly between the tautomeric forms, potentially leading to a doubling of signals if the interchange is slow on the NMR timescale. thermofisher.com
The expected signals for this compound would include:
A singlet for the C2-methyl group.
A singlet for the C5-methyl group.
A singlet for the C6-proton.
A broad singlet for the N-H or O-H proton, the position of which is highly dependent on the solvent, concentration, and temperature.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 11.0 - 13.0 | Broad Singlet | 1H | N-H / O-H |
| ~ 7.50 | Singlet | 1H | H-6 |
| ~ 2.40 | Singlet | 3H | C5-CH₃ |
| ~ 2.25 | Singlet | 3H | C2-CH₃ |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the number and type of carbon environments.
For this compound, the ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the four carbons of the pyrimidine ring and the two methyl carbons. The chemical shift of the C4 carbon is particularly indicative of the predominant tautomeric form; a shift in the range of ~160-170 ppm is typical for a C=O in the keto form, while a C-OH in the enol form would appear further upfield. tandfonline.com The presence of both tautomers in solution could result in two sets of signals for the ring carbons. tandfonline.com
Table 2: Representative ¹³C NMR Data for the Predominant Tautomer of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 165.0 | C4 |
| ~ 158.0 | C2 |
| ~ 155.0 | C6 |
| ~ 118.0 | C5 |
| ~ 22.0 | C2-CH₃ |
| ~ 12.0 | C5-CH₃ |
Note: Chemical shifts are approximate and based on data for analogous pyrimidine structures. nih.govrsc.org The predominant tautomer is assumed to be the keto form in many solvents.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Signal Assignment and Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.nete-bookshelf.de For this compound, an HSQC spectrum would show cross-peaks connecting the H-6 proton signal to the C6 carbon signal, and the protons of each methyl group to their respective carbon signals. This provides definitive assignment of the protonated carbons. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. researchgate.nete-bookshelf.de This is crucial for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation from the H-6 proton to carbons C2, C4, and C5. It would also show correlations from the C2-methyl protons to carbons C2 and C6, and from the C5-methyl protons to carbons C4, C5, and C6. These correlations provide unequivocal proof of the substitution pattern on the pyrimidine ring. hud.ac.uk
Variable-Temperature NMR for Dynamic Effects and Rotational Barriers
Variable-temperature (VT) NMR is used to study dynamic processes that occur on the NMR timescale, such as tautomerism or hindered rotation. mdpi.comscholaris.ca In the case of this compound, the equilibrium between the keto and enol tautomers is a dynamic process. nih.gov
At low temperatures, the rate of interconversion between tautomers may be slow, resulting in separate, sharp NMR signals for each species. scholaris.ca As the temperature is increased, the rate of exchange increases. This causes the corresponding signals for the two forms to broaden, move closer together, and eventually coalesce into a single, time-averaged signal at a specific coalescence temperature (Tc). scholaris.caresearchgate.net By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (rotational or exchange barrier) for the process. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). beilstein-journals.orgnih.gov This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₆H₈N₂O), HRMS can confirm its molecular formula by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to its calculated theoretical mass. nih.govrsc.org This is a definitive method for confirming the identity of the synthesized compound.
Table 3: HRMS Data for this compound
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Formula |
| [C₆H₈N₂O+H]⁺ | 125.0715 | 125.0713 | C₆H₉N₂O |
Note: The 'Found Mass' is a representative value. HRMS instruments provide highly precise measurements that confirm the elemental composition. beilstein-journals.org
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry is a powerful analytical technique that provides valuable information about the structure of a compound by analyzing its fragmentation pattern upon ionization. tutorchase.com In the case of pyrimidine derivatives, the fragmentation pathways are influenced by the nature and position of the substituents on the pyrimidine ring. sphinxsai.com
When subjected to electron impact mass spectrometry (EI-MS), the molecular ion of a substituted pyrimidine will fragment in a predictable manner. sapub.org The fragmentation process is often initiated by the loss of small, stable molecules or radicals. researchgate.net For instance, in many organic compounds, the loss of a methyl group (CH₃) results in a peak at m/z 15 less than the molecular ion, while the loss of an ethyl group (C₂H₅) corresponds to a peak at m/z 29 less. tutorchase.com
For pyrimidinol compounds, such as this compound, characteristic fragmentation involves the pyrimidine ring itself. The presence of hydroxyl and methyl groups influences the fragmentation pathways. Alcohols, for example, can undergo α-cleavage, where the bond adjacent to the hydroxyl group breaks, or dehydration, leading to the loss of a water molecule (H₂O), resulting in a peak 18 mass units below the molecular ion. libretexts.org
Studies on related pyrimidine derivatives have shown that fragmentation often involves cleavage of the pyrimidine ring, sometimes preceded by the loss of side-chain functional groups. sapub.org The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. tutorchase.com For example, the fragmentation of C60-pyrimidine derivatives is highly dependent on the structure of the attached groups and the protonation sites. nih.gov
A detailed analysis of the mass spectrum of this compound would be expected to show fragments corresponding to the loss of its methyl groups and potentially the hydroxyl group, followed by the characteristic cleavage of the pyrimidine ring structure. Comparing the fragmentation pattern with that of known pyrimidine analogs allows for the confirmation of its structure. sphinxsai.com
A hypothetical fragmentation pattern for this compound could involve the initial loss of a methyl radical followed by the elimination of carbon monoxide (CO) or hydrogen cyanide (HCN), which are common neutral losses from heterocyclic rings. The specific m/z values of the resulting fragment ions would provide a fingerprint for the molecule's structure.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Plausible Origin |
| 124 | [M]⁺ | Molecular Ion |
| 109 | [M - CH₃]⁺ | Loss of a methyl group |
| 96 | [M - CO]⁺ | Loss of carbon monoxide from the ring |
| 95 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |
| 81 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and carbon monoxide |
This table is illustrative and based on general fragmentation principles of related compounds. Actual experimental data would be required for definitive assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound and its analogs reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.
The typical IR spectrum can be divided into four main regions: the single bonds to hydrogen region (4000-2500 cm⁻¹), the triple bond region (2500-2000 cm⁻¹), the double bond region (2000-1500 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹). libretexts.org
For pyrimidine derivatives, several key vibrational modes are expected. The presence of a hydroxyl (-OH) group in this compound would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orgresearchgate.net The stretching vibrations of the C-H bonds in the methyl groups and the aromatic ring typically appear around 2900-3100 cm⁻¹. researchgate.net
The double bonds within the pyrimidine ring (C=C and C=N) will show characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. researchgate.net Specifically, the C=N stretching in pyrimidine derivatives is often observed between 1525-1575 cm⁻¹. researchgate.net The C=O stretching vibration, if the compound exists in its keto tautomeric form (pyrimidinone), would be expected in the range of 1620-1699 cm⁻¹. researchgate.net
The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations of C-C, C-N, and C-O single bonds. libretexts.org These complex patterns can be used to confirm the identity of a compound by comparing its spectrum to that of a known standard. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound and Analogs
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| O-H (hydroxyl) | Stretching | 3200 - 3600 | libretexts.orgresearchgate.net |
| C-H (aromatic/methyl) | Stretching | 2900 - 3100 | researchgate.net |
| C=O (keto form) | Stretching | 1620 - 1699 | researchgate.net |
| C=C and C=N (ring) | Stretching | 1500 - 1650 | researchgate.net |
| C-O (hydroxyl) | Stretching | 1000 - 1250 | libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to electronic transitions between different energy levels. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions.
The electronic spectrum of pyrimidine derivatives generally shows absorption bands in the UV region. The exact position and intensity of these bands are influenced by the substituents on the pyrimidine ring and the solvent used for the measurement. researchgate.net For many pyrimidine derivatives, the λmax (wavelength of maximum absorbance) is observed in the range of 245–276 nm.
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and occur at shorter wavelengths. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically less intense and appear at longer wavelengths. researchgate.net
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and assign the electronic transitions observed in the UV-Vis spectrum. researchgate.net These calculations help to understand the nature of the molecular orbitals involved in the transitions.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorptions related to its pyrimidine core and the auxochromic effects of the methyl and hydroxyl substituents. The hydroxyl group, in particular, can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands.
Table 3: Expected UV-Vis Absorption Data for Pyrimidine Derivatives
| Type of Transition | Typical Wavelength Range (nm) | Relative Intensity |
| π → π | 200 - 300 | High |
| n → π | 250 - 350 | Low |
Note: The specific λmax values for this compound would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state structure.
For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the pyrimidine ring and the positions of the methyl and hydroxyl substituents. It would also clarify the tautomeric form present in the solid state, i.e., whether it exists as the -ol (hydroxy) form or the -one (keto) form. In a similar compound, 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, X-ray diffraction confirmed the stability of the enol form. mdpi.com
The crystal structure would also elucidate the nature of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice. acs.org For instance, in substituted pyrimidine derivatives, hydrogen bonds involving amino and hydroxyl groups are common. acs.org
A patent for the synthesis of 2,4-dimethylpyrimidin-5-ol (B1390156) includes its X-ray powder diffraction (XRPD) spectrum, which is a related technique used to characterize the crystalline form of a compound. The XRPD pattern shows characteristic peaks at specific 2θ angles, which can be used to identify the crystalline phase. google.com
The structural data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of the compound and for computational modeling studies. nih.gov
Table 4: Illustrative Crystallographic Data for a Substituted Pyrimidine
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements of the crystal |
| Unit Cell Dimensions | a, b, c (Å), β (°) | Defines the size and shape of the unit cell |
| C-N Bond Lengths | ~1.34 Å | Provides information on bond order |
| Hydrogen Bonding | N-H···O, O-H···N | Determines crystal packing and properties |
This table provides example parameters and their significance. Specific data for this compound would require experimental determination.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical characteristics of 2,5-Dimethylpyrimidin-4-ol.
Density Functional Theory (DFT) has become a primary method for modeling the electronic structure of chemical systems, balancing computational cost and accuracy. researchgate.netscispace.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a variety of electronic and spectroscopic properties. acs.orgrsc.org
Electronic Properties: The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. yyu.edu.tr A smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, indicating these are sites prone to electrophilic attack. Conversely, positive potential would be expected on the hydrogen atom of the hydroxyl group.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The values in the table are representative for a substituted pyrimidinol and serve to illustrate the type of data obtained from DFT calculations.
Spectroscopic Parameter Prediction: DFT is widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated, which, when compared with experimental data, aids in the assignment of spectral bands to specific molecular vibrations. researchgate.net For this compound, this would involve identifying the characteristic stretching and bending frequencies for the C-H, O-H, C-N, and C=N bonds.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.netals-journal.com These theoretical shifts are often in good agreement with experimental values and are invaluable for confirming the molecular structure. als-journal.com
Computational chemistry, particularly DFT, provides a framework for exploring the potential energy surface (PES) of a chemical reaction. scielo.br This allows for the mapping of reaction pathways, the identification of transition states (TS), and the calculation of activation energies (Ea), which are critical for understanding reaction kinetics. nih.gov
For this compound, this methodology can be applied to predict its behavior in various chemical transformations. For instance, in an electrophilic substitution reaction, calculations can determine the most likely site of attack by comparing the activation energies for substitution at different positions on the pyrimidine ring. The mechanism involves locating the geometry of the transition state, which is a first-order saddle point on the PES, and calculating its energy relative to the reactants. matlantis.com
Studies on similar heterocyclic systems have shown that computational methods can successfully predict reaction outcomes, such as the ipso-nitration of substituted thieno[2,3-d]pyrimidin-4-ones, by evaluating the energies of intermediates and transition states. researchgate.net The influence of solvents can also be incorporated into these models using implicit or explicit solvation models, providing a more realistic prediction of reaction energetics in solution. scielo.br
| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nitration at C6 | Electrophilic Aromatic Substitution | 25.5 |
| Alkylation at N1 | Nucleophilic Substitution | 18.2 |
| Alkylation at N3 | Nucleophilic Substitution | 20.1 |
Note: The data presented is hypothetical and illustrates how DFT can be used to compare the feasibility of different reaction pathways.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the physical movements and conformational preferences of molecules, providing a dynamic picture of their behavior.
Conformational analysis is essential for understanding the three-dimensional structure of molecules, especially those with rotational freedom. chemrxiv.orgresearchgate.net For this compound, a key aspect of its conformation is the tautomerism between the -ol (enol) and -one (keto) forms. The compound can exist as 2,5-dimethylpyrimidin-4(1H)-one or 2,5-dimethylpyrimidin-4(3H)-one through proton transfer.
Quantum chemical calculations can determine the relative energies of these tautomers to predict which form is more stable in the gas phase or in different solvents. researchgate.net For pyrimidin-4-one systems, the oxo form is often found to be energetically more favorable. researchgate.net The conformational space can be explored by performing Potential Energy Surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles, such as the rotation of the hydroxyl group. nih.gov
Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. ua.ac.be This technique allows for the study of the dynamic behavior of this compound, including its vibrational motions and its interactions with surrounding molecules, such as a solvent.
An MD simulation would involve placing a model of this compound in a simulation box, often filled with a solvent like water, and allowing the system to evolve over time at a specific temperature and pressure. The resulting trajectories provide information on:
Solvation Structure: How solvent molecules arrange around the solute.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydroxyl group or ring nitrogens and solvent molecules.
Flexibility: The range of motion of the methyl groups and the pyrimidine ring itself.
While specific MD studies on this compound are not prevalent, the methodology is widely applied to organic molecules to understand their behavior in a condensed phase, which is crucial for predicting properties like solubility and transport. mdpi.com
Conformational Analysis of this compound
Prediction of Reactivity and Selectivity in Chemical Transformations.nih.gov
The prediction of chemical reactivity and selectivity is a major application of computational chemistry. rsc.org By analyzing the electronic structure of this compound, it is possible to forecast how it will behave in chemical reactions.
Reactivity descriptors derived from DFT, such as the energies of frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges, are key to these predictions. rsc.org
Nucleophilic and Electrophilic Sites: The MEP map and calculated atomic charges identify the most likely centers for nucleophilic and electrophilic attack. As mentioned, the nitrogen and oxygen atoms are expected to be nucleophilic sites, while the hydrogen of the OH group and potentially carbon atoms adjacent to electronegative atoms could be electrophilic sites.
Regioselectivity: In reactions like halogenation or nitration, DFT calculations can predict which position on the ring is most susceptible to substitution by comparing the stability of the reaction intermediates (e.g., sigma complexes) for each possible substitution pattern. numberanalytics.com Steric effects from the methyl groups also play a crucial role and are inherently included in the computational models. numberanalytics.com
Reaction Type: The nature of the HOMO and LUMO can suggest the types of reactions the molecule is likely to undergo. A high-energy HOMO suggests susceptibility to oxidation or reaction with electrophiles, while a low-energy LUMO indicates a propensity to react with nucleophiles.
Computational tools can thus guide synthetic chemists by prioritizing the most probable reaction outcomes, saving time and resources in the laboratory. arxiv.org
Computational Studies on Tautomeric Equilibria (e.g., Keto-Enol Forms)
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical studies detailing the tautomeric equilibria of this compound were found. Consequently, detailed research findings and data tables regarding the relative stabilities of its keto-enol tautomers are not available in the public domain.
The tautomerism of pyrimidine derivatives is a subject of significant scientific interest, as the relative stability of different forms can influence their chemical reactivity and biological activity. acs.orgorientjchem.org Computational methods, such as Density Functional Theory (DFT), are powerful tools to investigate these equilibria. nih.govgrafiati.com Such studies typically calculate the relative Gibbs free energies of the possible tautomers in the gas phase and in different solvents to predict their populations at equilibrium. nih.govgrafiati.com
For the broader class of 4-hydroxypyrimidines, research has shown that the position of substituents on the pyrimidine ring can significantly impact the tautomeric equilibrium between the hydroxy (enol) and pyrimidinone (keto) forms. orientjchem.orgnih.gov For instance, studies on the parent compound, 4-hydroxypyrimidine (B43898), and its derivatives have explored how different functional groups affect the stability of the 1H-keto, 3H-keto, and 4-hydroxy tautomers. acs.orgnih.gov These investigations often involve sophisticated computational models to account for solvent effects and to achieve high accuracy in the calculated energy differences. researchgate.net
While general principles from studies on related pyrimidine systems could offer a hypothetical estimation of the tautomeric preferences of this compound, the strict focus of this article on the specified compound prevents the inclusion of such analogous data. Without dedicated computational studies on this compound, a scientifically accurate and detailed discussion of its tautomeric equilibria, complete with data tables, cannot be provided at this time.
Derivatization and Analog Design Principles Based on 2,5 Dimethylpyrimidin 4 Ol Scaffold
Rational Design of Substituted Pyrimidinol Analogs
Rational drug design leverages the understanding of a biological target's structure and the mechanism of ligand-target interactions to create more potent and selective compounds. For the 2,5-dimethylpyrimidin-4-ol scaffold, this involves targeted modifications to enhance binding affinity and optimize pharmacokinetic profiles.
A prominent strategy involves the bioisosteric replacement of functional groups to improve efficacy and metabolic stability. nih.gov In the design of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma, researchers have used a similar 4,6-dimethylpyrimidin-5-ol (B1590129) core. nih.govtandfonline.com The design principles are directly translatable to the this compound scaffold. For instance, introducing methyl groups at the central pyrimidine (B1678525) ring can influence the molecule's conformation and its interaction with the kinase hinge region of the target enzyme. nih.govresearchgate.net While this can sometimes cause a steric clash that weakens binding, in specific cases, such as with a difluoro substituent on an attached phenyl ring, it can maintain a conformation suitable for strong binding interactions. nih.gov
Molecular docking studies are crucial in this process, providing insights into how analogs will bind. For example, in the development of FGFR4 inhibitors, docking revealed that while many methylated pyrimidine compounds had weakened binding affinity, certain derivatives with a dimethylpyrimidine core could still achieve a potent and selective inhibitory activity. nih.govresearchgate.net The design process often starts with a known active compound, and then uses computational models to predict the effects of various substitutions. nih.gov
The reactivity of the pyrimidinol scaffold can also be predictably tuned. Similar to phenols, the introduction of electron-donating groups to the pyrimidinol ring can weaken the O-H bond, which can increase the rates of reaction with radicals in antioxidant applications. beilstein-journals.org This principle of tuning electronic properties is fundamental to the rational design of analogs for a wide range of biological targets.
| Scaffold/Analog | Modification Strategy | Research Finding | Reference |
|---|---|---|---|
| Aminodimethylpyrimidinol derivatives | Introduction of methyl groups to the pyrimidine core. | Methyl groups can cause steric clashes with the FGFR4 kinase hinge, but specific conformations can still lead to potent and selective inhibition. | nih.gov |
| Methoxy-substituted pyridinol | Introduction of an electron-donating methoxy (B1213986) group. | Demonstrated a significant drop in the rate constant (kinh) for reacting with peroxyl radicals when the solvent was changed from chlorobenzene (B131634) to acetonitrile, highlighting the role of the environment. | beilstein-journals.org |
| N,N-dimethylamino-substituted pyridinol | Introduction of a stronger electron-donating dimethylamino group. | Showed a smaller drop in reactivity with a change in solvent compared to the methoxy-substituted analog, indicating its robust antioxidant potential. | beilstein-journals.org |
| 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) | Bromination of the pyrimidinol ring. | Created a key intermediate used for palladium-catalyzed amination reactions to synthesize a library of derivatives. nih.gov | nih.gov |
Synthesis of Conjugates and Pro-drugs
The design of prodrugs and conjugates involves modifying a drug to improve its physicochemical or pharmacokinetic properties. nih.gov These inactive or less active derivatives are designed to be converted into the active drug form within the body, often at the target site. nih.gov The this compound scaffold possesses functional groups, primarily the hydroxyl group at position 4, that are amenable to such modifications.
The hydroxyl group can be derivatized to form esters or ethers. These linkages can be designed to be cleaved by enzymes prevalent in the body or in specific tumor tissues, releasing the active pyrimidinol drug. This strategy can enhance water solubility, improve membrane permeability, or reduce premature metabolism. Classical prodrug design focuses on overcoming such physicochemical and biopharmaceutical issues. nih.gov For example, derivatization of hydroxyl groups is a common strategy to create prodrug structures. typeset.iogoogleapis.com
Conjugate design involves linking the drug to another molecule, such as a polymer, antibody, or peptide, to achieve targeted delivery. nih.gov For instance, a this compound analog could be conjugated to a tumor-targeting antibody to increase its concentration at the cancer site, thereby enhancing efficacy and reducing systemic toxicity.
| Pro-drug Linkage | Site of Modification | Potential Advantage | Activation Mechanism |
|---|---|---|---|
| Ester (e.g., acetate (B1210297), phosphate) | 4-hydroxyl group | Increased water solubility, improved oral bioavailability. | Hydrolysis by esterase or phosphatase enzymes. |
| Carbamate (B1207046) | 4-hydroxyl group | Controlled release, can be linked to targeting moieties. | Enzymatic or chemical hydrolysis. |
| Glucuronide | 4-hydroxyl group | Targeting tumors with high glucuronidase activity. | Cleavage by β-glucuronidase. |
| Amino Acid Conjugate | 4-hydroxyl group (via a linker) | Targeting cells with specific amino acid transporters. | Cleavage by peptidases. |
Development of Metal Complexes utilizing Pyrimidinol Ligands
Pyrimidinol derivatives, including this compound, can act as effective ligands for metal ions due to the presence of nitrogen and oxygen atoms that can donate lone pairs of electrons. The nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl group can form stable chelate rings with transition metals, leading to the formation of coordination complexes with diverse geometries and properties. researchgate.netresearchgate.net
The synthesis of these complexes typically involves reacting a pyrimidine-based ligand with a metal salt (e.g., acetate or nitrate (B79036) salts) of metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), and Copper (Cu). nih.govinnovareacademics.in For example, Schiff base ligands derived from aminopyrimidines have been shown to act as bidentate chelators, coordinating to a central metal ion through a carbonyl oxygen atom and a deprotonated imide nitrogen. nih.govinnovareacademics.in Similarly, pyrimidinol itself can coordinate as a bidentate ligand via the ring nitrogen and the hydroxyl oxygen.
These metal complexes often exhibit enhanced biological activity compared to the free ligands. researchgate.net The coordination of the metal can alter the electronic properties, steric profile, and lipophilicity of the organic scaffold, potentially leading to novel mechanisms of action or improved potency. The resulting complexes have been investigated for their antibacterial, antifungal, and antitumor activities. researchgate.netnih.gov
| Ligand | Metal Ion(s) | Proposed Geometry | Reference |
|---|---|---|---|
| 1-(4,6-dimethyl-pyrimidin-2-ylazo)-naphthalen-2-ol | Co(II), Ni(II), Cu(II) | Octahedral | researchgate.net |
| 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione | Mn(II), Co(II), Ni(II), Cu(II) | Not specified, forms heteroleptic complexes with 2,2'-bipyridine. | nih.gov |
| 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl} naphthalen-2-ol | Mn(II), Co(II), Ni(II), Zn(II) | Octahedral (for Co(II)) | researchgate.net |
| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II) | Octahedral | mdpi.com |
Scaffold Hopping and Core Replacement Strategies
Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds by modifying the central core structure of a known active molecule. nih.govbhsai.org This approach aims to discover new chemotypes with similar biological activity but potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. bhsai.org
The this compound scaffold can serve as either the starting point or the result of a scaffold hop. In one computational study, this compound was evaluated as a potential core replacement for a thienopyrimidine tricycle in a ligand-based scaffold hopping strategy aimed at discovering GPR55 receptor antagonists. csic.es Although in this particular instance the replacement did not yield active compounds, it exemplifies the application of the strategy. csic.es
Conversely, a pyrimidine ring can be introduced to replace other heterocyclic or aromatic systems. For example, replacing a phenyl ring with a pyrimidine ring has been shown to improve the solubility of a molecule. nih.govbhsai.org In the development of FGFR4 inhibitors, researchers have designed analogs where the central pyrimidine ring was replaced by a pyridine (B92270) ring, representing a minor or "1° hop" modification. nih.govnih.gov This type of heterocycle replacement can alter binding interactions and physicochemical properties while maintaining the essential spatial arrangement of pharmacophoric features. nih.gov
| Original Scaffold | Replacement Scaffold | Objective/Rationale | Reference |
|---|---|---|---|
| Thienopyrimidine tricycle | This compound | Computational ligand-based core replacement to find new GPR55 receptor antagonists. | csic.es |
| Cyproheptadine (contains two phenyl rings) | Azatadine (one phenyl ring replaced by pyrimidine) | Improved solubility while maintaining antihistamine activity. | nih.gov |
| Aminopyridine | Aminopyrimidine | Heterocycle replacement in the design of FGFR4 inhibitors. | nih.gov |
| Thiophene | 6-methyl phenyl | Bioisosteric replacement to remove a potential toxicophore while retaining biological activity. | unica.it |
Library Synthesis for High-Throughput Screening
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govuomustansiriyah.edu.iq These libraries are invaluable for high-throughput screening (HTS), a process that allows researchers to quickly test millions of compounds for activity against a specific biological target. researchgate.netnih.gov
The this compound scaffold is well-suited for library synthesis due to its multiple points for diversification. A general synthetic strategy would involve preparing a core intermediate, such as a halogenated version of this compound, which can then be reacted with a diverse set of building blocks. For example, domino reactions involving nitrogen binucleophiles and carbonyl compounds are widely used to generate combinatorial libraries of heterocyclic systems for pharmacological testing. researchgate.net
A hypothetical library based on this compound could be constructed as follows:
Core Synthesis: Synthesize the this compound core.
Functionalization: Introduce a reactive handle, such as a bromine atom, at a specific position (e.g., position 6) to create a versatile intermediate.
Diversification: React this intermediate with a collection of different building blocks. For example, a library of amines could be introduced at the brominated position via a Suzuki or Buchwald-Hartwig coupling reaction. Simultaneously, the hydroxyl group at position 4 could be reacted with a library of carboxylic acids or alkyl halides to create a variety of esters or ethers.
This parallel synthesis approach can generate thousands of unique compounds from a single core structure, significantly accelerating the discovery of new lead compounds. uomustansiriyah.edu.iqnih.gov
| Scaffold Core | Diversification Point 1 (R¹) | Building Blocks for R¹ | Diversification Point 2 (R²) | Building Blocks for R² |
|---|---|---|---|---|
| 6-Bromo-2,5-dimethylpyrimidin-4-ol | Position 6 (C-Br) | Aryl boronic acids (Suzuki coupling) Primary/Secondary Amines (Buchwald-Hartwig amination) | Position 4 (O-H) | Alkyl halides (Williamson ether synthesis) Carboxylic acids (Esterification) |
Biological Activity and Mechanistic Investigations
Enzyme Inhibition Profiles
The pyrimidine (B1678525) core is a well-established pharmacophore known to interact with various enzymes. While direct studies on 2,5-dimethylpyrimidin-4-ol are specific, the broader class of pyrimidine derivatives has been extensively evaluated for enzyme inhibition, providing a basis for understanding its potential activity.
Research into related pyrimidine structures offers insights into potential enzymatic targets. For instance, derivatives of aminodimethylpyrimidinol have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase. nih.govvulcanchem.com In one study, a novel series of aminodimethylpyrimidinol derivatives was designed and synthesized, leading to the discovery of compounds with significant FGFR4 inhibitory activity. nih.govtandfonline.comresearchgate.net This line of research highlights the potential of the dimethylpyrimidine scaffold to serve as a foundation for developing targeted enzyme inhibitors.
Another related compound, 2,4-dimethylpyrimidine, has been noted for its interaction with Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis. While not a direct study of this compound, this activity within a closely related molecule suggests a potential area for future investigation.
Receptor-Ligand Interaction Studies
The investigation of this compound has extended to its potential as a scaffold for developing ligands for G-protein coupled receptors (GPCRs), which are significant targets in drug discovery.
The compound this compound has been explicitly used as a core scaffold in the development of antagonists for the G-protein coupled receptor 55 (GPR55). nih.govacs.orgcsic.es In a study aimed at identifying novel GPR55 antagonists, researchers employed a "core hopping" strategy based on the known antagonist ML192. nih.govcsic.es This approach involved replacing the central tricycle of the parent compound with various other heterocyclic systems, including the this compound moiety (designated as compound 50 in the study). nih.govacs.orgcsic.es The synthesis involved incorporating a furan-2-yl(piperazin-1-yl)methanone group onto the new scaffolds to assess their antagonist activity. nih.govcsic.es
The efficacy of the novel compounds, including the derivative of this compound, was evaluated for GPR55 antagonist activity. The primary assay measured β-arrestin recruitment in Chinese hamster ovary (CHO) cells that overexpress human GPR55. nih.govcsic.es The antagonist activity was determined by the ability of the compounds to inhibit the receptor activation induced by the agonist L-α-lysophosphatidylinositol (LPI). csic.es
The derivative based on the this compound scaffold was tested, but it did not show antagonist activity at concentrations up to 10 μM. csic.es However, these studies confirmed the selectivity of the synthesized compounds. In competitive binding assays, the novel derivatives, including the one based on the this compound core, displayed no significant affinity for the cannabinoid receptors CB1 and CB2 (affinity >4 μM), indicating selectivity for GPR55 over these related receptors. nih.govacs.orgcsic.es
GPR55 Antagonist Activity of a this compound Derivative
| Compound ID (in study) | Core Scaffold | Assay | Result (IC50) | Source |
|---|---|---|---|---|
| 50 | This compound | β-arrestin recruitment (LPI-induced) | No effect up to 10 μM | csic.es |
Investigation of this compound as a GPR55 Receptor Antagonist Scaffold
Antiproliferative and Anticancer Activity (Potential)
The structural similarity of this compound to known kinase inhibitors has prompted investigations into the potential anticancer properties of its derivatives, particularly focusing on kinase inhibition.
Derivatives of aminodimethylpyrimidinol have emerged as a promising class of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma (HCC). nih.govtandfonline.com A series of novel aminodimethylpyrimidinol derivatives were synthesized and evaluated for their ability to inhibit FGFR4. nih.govresearchgate.net
One compound from this series, designated 6O, which features a dimethylpyrimidine core, demonstrated potent and highly selective inhibitory activity against FGFR4 compared to other FGFR family members (FGFR1-3). nih.govtandfonline.comresearchgate.net Molecular docking studies revealed that the dimethyl groups on the pyrimidine ring could cause a steric clash with the hinge region of the FGFR4 kinase domain. nih.gov However, in the case of compound 6O, the presence of a difluoro substituent on an associated phenyl ring allowed the molecule to maintain a conformation suitable for strong binding interactions. nih.gov The antiproliferative activity of compound 6O was confirmed against the Hep3B hepatocellular carcinoma cell line. nih.govtandfonline.com
Inhibitory Activity of a Related Aminodimethylpyrimidinol Derivative (Compound 6O) against FGFR Kinases
| Compound | Target Kinase | Inhibitory Activity | Selectivity | Source |
|---|---|---|---|---|
| Compound 6O | FGFR4 | Potent Inhibition | At least 8 times more selective for FGFR4 over FGFR1-3 compared to the control (BLU9931) | nih.govtandfonline.comresearchgate.net |
| FGFR1-3 | Lower Inhibition |
Effects on Cell Lines and In Vivo Tumor Models
The anticancer potential of pyrimidine derivatives, including analogs of this compound, has been evaluated in various cancer models. A notable focus of this research has been on hepatocellular carcinoma (HCC), a type of liver cancer where the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is often dysregulated. nih.govnih.gov
Specifically, a series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which are structural analogs, have been synthesized and tested for their efficacy against HCC. nih.govnih.govresearchgate.net The Hep3B and Huh7 human liver cancer cell lines, which are known to overexpress the FGF19 ligand and have amplified FGFR4 gene expression, serve as critical in vitro models for these studies. nih.govcytion.com
In one study, the anti-proliferative activities of these analogs were measured using an MTT assay after 48 hours of treatment. A lead compound from this series, designated as compound 6O , demonstrated significant, dose-dependent inhibition of cell growth. nih.gov It showed a strong anti-proliferative effect against the Hep3B cell line, which is particularly sensitive to FGFR4 inhibition. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) values for compound 6O and a reference compound are detailed in the table below.
Table 1: Anti-proliferative Activity (IC₅₀ in µM) of Compound 6O in HCC Cell Lines
| Compound | Hep3B Cells | Huh7 Cells |
|---|---|---|
| Compound 6O | 4.5 | >50 |
| BLU9931 (Control) | 1.0 | 25.2 |
Data sourced from a study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors. nih.gov
To assess in vivo efficacy, the chick chorioallantoic membrane (CAM) model was utilized. nih.govnih.gov The CAM model is a well-established in vivo platform for studying tumor growth, metastasis, and angiogenesis, positioned between in vitro cultures and traditional rodent models. nih.govimrpress.comimrpress.com In this system, Hep3B cells were xenografted onto the CAM of fertilized chicken eggs. nih.gov Treatment with compound 6O resulted in a dose-dependent inhibition of tumor growth, with an efficacy comparable to the positive control, BLU9931. nih.govnih.gov The model demonstrated that the compound could effectively suppress the development of a tumor mass and its associated angiogenesis. nih.gov
Antimicrobial and Antifungal Efficacy (Potential, based on pyrimidine class)
While specific antimicrobial studies on this compound are not extensively documented, the broader class of pyrimidine derivatives is widely recognized for its significant antimicrobial and antifungal properties. researchgate.netnih.govresearchgate.netgsconlinepress.comwisdomlib.org This extensive body of research suggests a strong potential for compounds like this compound to exhibit similar activities. Pyrimidine-based compounds form the backbone of numerous synthetic and natural molecules with therapeutic applications, including antibacterial and antifungal agents. nih.govmdpi.com
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed into commercial fungicides for agricultural use, such as pyrimethanil (B132214) and diflumetorim. nih.govfrontiersin.orgnih.gov Laboratory studies on novel synthetic pyrimidine derivatives consistently demonstrate their efficacy against a wide range of pathogens.
Antifungal Activity: Numerous studies have reported the potent fungicidal effects of pyrimidine derivatives against various phytopathogenic fungi. nih.govfrontiersin.org For instance, novel pyrimidine derivatives have shown inhibitory activity against fungi like Botrytis cinerea, Botryosphaeria dothidea, and Phomopsis sp., with some compounds exhibiting higher potency than commercial fungicides. frontiersin.orgnih.govfrontiersin.org
Antibacterial Activity: The pyrimidine nucleus is also a key component in many antibacterial agents. nih.govrjptonline.org Synthetic derivatives have been screened against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). researchgate.netnih.govtandfonline.com The mechanism often involves the disruption of essential cellular processes in bacteria, such as DNA replication. nih.gov
The table below summarizes the observed antimicrobial activities of various classes of pyrimidine derivatives, highlighting the broad-spectrum potential of this chemical family.
Table 2: Summary of Antimicrobial Efficacy in Pyrimidine Derivatives
| Derivative Class | Target Organisms | Observed Effect | References |
|---|---|---|---|
| Novel Bicyclic/Tricyclic Pyrimidines | E. coli, B. subtilis (bacteria); C. albicans (fungus) | Active as antibacterial and antifungal agents. | nih.gov |
| Pyrimidines with 1,3,4-Thiadiazole | B. cinerea, B. dothidea, Phomopsis sp. (fungi) | Excellent antifungal activity, some superior to pyrimethanil. | frontiersin.org |
| Amino-Pyrimidine Derivatives | B. subtilis, E. coli (bacteria); C. albicans, A. niger (fungi) | Moderate antibacterial and significant antifungal activity. | rjptonline.org |
Given the established and versatile antimicrobial profile of the pyrimidine core, it is plausible that this compound could be a candidate for developing new antimicrobial or antifungal agents. researchgate.netnih.gov
Elucidation of Molecular Mechanisms of Action
The biological effects of pyrimidine derivatives are mediated through their interaction with specific molecular targets, primarily enzymes and signaling proteins that are crucial for cellular function and proliferation. nih.govresearchgate.net For analogs of this compound, a key biological target identified in the context of cancer is Fibroblast Growth Factor Receptor 4 (FGFR4) . nih.govnih.gov FGFR4 is a receptor tyrosine kinase that, when overactivated by its ligand FGF19, can drive oncogenesis in cancers like HCC. nih.gov The 2-amino-4,6-dimethylpyrimidin-5-ol derivative, compound 6O, was designed as a selective inhibitor of FGFR4 kinase, demonstrating significantly higher selectivity for FGFR4 over other FGFR subtypes (FGFR1-3). nih.govresearchgate.net
Beyond FGFR4, the broader class of pyrimidine compounds has been shown to target a wide array of proteins and pathways:
Protein Kinases: Many pyrimidine derivatives function as kinase inhibitors. nih.gov This includes cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are vital for cell division and growth. ontosight.ai Inhibition of these enzymes disrupts downstream signaling, affecting cell viability. nih.govontosight.ai
EGFR Signaling: The epidermal growth factor receptor (EGFR) is another critical target. nih.gov Fused pyrimidine motifs are often designed to inhibit EGFR, thereby blocking aberrant cell growth and tumor progression. nih.gov
Metabolic Enzymes: Certain pyrimidine derivatives exhibit inhibitory activity against metabolic enzymes such as carbonic anhydrases (implicated in glaucoma), cholinesterases (relevant to Alzheimer's disease), and α-glycosidase (a target in diabetes). researchgate.net
Inflammatory and Cell Survival Pathways: Pyrimidine-based molecules have been found to modulate key signaling pathways that control inflammation, cell survival, and treatment resistance. researchgate.net These include the Nuclear Factor kappa B (NF-κB) and the Wnt/β-catenin signaling pathways. researchgate.net For example, specific pyrimidine compounds have been shown to inhibit NF-κB activation or impair Wnt/β-catenin signaling. researchgate.net
The inhibition of biological targets by pyrimidine derivatives triggers a cascade of cellular responses that ultimately determine the compound's therapeutic effect.
In cancer cells, the primary responses often involve the disruption of cell cycle progression and the induction of apoptosis (programmed cell death). For instance, pyrimidine derivatives that inhibit kinases like EGFR can halt the cell cycle and trigger apoptosis. Studies on a synthetic pyrimidine derivative, MS-430, showed that it could influence intracellular signal transduction by prolonging the phosphorylation of the EGF receptor and the Mitogen-Activated Protein Kinase (MAPK), a key signaling protein. jst.go.jpnih.gov This modulation of the MAPK pathway is critical as it can alter cellular outcomes from proliferation to differentiation. jst.go.jp
In the context of treatment-resistant cancers, pyrimidine derivatives have demonstrated the ability to reverse aggressive cellular phenotypes. In a study on tamoxifen-resistant breast cancer cells, one oxazine-linked pyrimidine (TRX-01) inhibited the NF-κB signaling pathway, while a triazole-linked pyrimidine (TTP-5) impaired Wnt/β-catenin signaling. researchgate.net The inhibition of NF-κB by TRX-01 reversed tamoxifen (B1202) resistance, while the inhibition of Wnt/β-catenin by TTP-5 reduced cell motility and reversed the epithelial-mesenchymal transition (EMT)-like phenotype, a process associated with cancer metastasis. researchgate.net
For the FGFR4-inhibiting analog of this compound, the downstream cellular response to target engagement is the suppression of the FGF19-FGFR4 signaling axis. This leads to reduced proliferation and survival of FGFR4-dependent cancer cells, as evidenced by the potent growth inhibition of Hep3B cells. nih.govnih.gov
Structure Activity Relationship Sar Studies of 2,5 Dimethylpyrimidin 4 Ol Derivatives
Systematic Modification of Substituents on the Pyrimidine (B1678525) Ring
The pyrimidine core of 2,5-dimethylpyrimidin-4-ol offers several positions for chemical modification. The strategic placement and nature of different functional groups can dramatically alter the compound's interaction with biological targets.
Impact of Methyl Group Position and Number on Biological Activity
Studies on related dimethylpyrimidinol derivatives have shown that the placement of methyl groups is critical for biological activity. For instance, in a series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives designed as fibroblast growth factor receptor 4 (FGFR4) inhibitors, the introduction of methyl groups on the pyrimidine ring was found to be generally detrimental to the activity. ugm.ac.idnih.govresearchgate.netresearchgate.net Molecular docking studies revealed that these methyl groups could cause a steric clash with the hinge region of the FGFR4 kinase domain, thereby weakening the binding affinity. ugm.ac.idnih.govresearchgate.netresearchgate.net
| Derivative | Target | Observation | Reference |
| 2-Amino-4,6-dimethylpyrimidin-5-ol derivatives | FGFR4 | Generally decreased inhibitory activity due to steric hindrance in the kinase hinge region. | ugm.ac.idnih.govresearchgate.netresearchgate.net |
| Compound 6O (a dimethylpyrimidine derivative) | FGFR4 | Maintained a favorable conformation for strong binding, indicating a complex role of methyl groups. | ugm.ac.idnih.govresearchgate.netresearchgate.net |
| 2,4-Dimethylpyrimidine vs. 4,6-Dimethylpyrimidine | General | Different reactivity patterns, implying altered biological interactions. |
Role of Hydroxyl Group in Receptor Binding or Enzyme Inhibition
The hydroxyl group at the C4 position of this compound is a key functional group that can act as both a hydrogen bond donor and acceptor. This capability is crucial for forming specific interactions with amino acid residues in the binding sites of proteins and enzymes, thereby anchoring the ligand and contributing to its binding affinity.
The presence and position of the hydroxyl group can significantly influence the biological activity of pyrimidine derivatives. For instance, the hydroxyl group can participate in crucial hydrogen bonding interactions with the target protein. In the context of kinase inhibitors, this group can interact with the hinge region, a key component for inhibitor binding. ugm.ac.idnih.govresearchgate.netresearchgate.net The ability of the hydroxyl group to exist in a tautomeric keto-enol form can also influence its electronic properties and binding mode.
Furthermore, modifications of the hydroxyl group, such as its replacement with other functional groups like amino or halogen substituents, can alter the molecule's hydrogen-bonding capacity and electronic properties, leading to changes in biological activity. lcms.cz For example, the replacement of a hydroxyl group with a more lipophilic group could enhance cell permeability but might reduce the specific hydrogen bonding interactions required for high-affinity binding.
Stereochemical Influence on Biological Activity
The introduction of chiral centers into derivatives of this compound can lead to stereoisomers (enantiomers and diastereomers) that may exhibit different biological activities, potencies, and metabolic profiles. While specific studies on the stereochemical influence of this compound derivatives are limited, the principles of stereochemistry in drug design are well-established and applicable.
The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules such as receptors and enzymes. ijpsr.combiomedgrid.com Enantiomers of a chiral drug can have different affinities for their target, with one enantiomer (the eutomer) being significantly more active than the other (the distomer). lcms.czbiomedgrid.com The distomer may be inactive, less active, or even contribute to undesirable side effects. ijpsr.combiomedgrid.com
For instance, if a substituent introduced to the this compound scaffold creates a chiral center, the resulting enantiomers would need to be separated and evaluated independently to determine their individual contributions to the observed biological activity. nih.govresearchgate.netresearchgate.net The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is often a regulatory requirement for chiral drugs. nih.govnih.govbeilstein-journals.orgrsc.org The differential activity of stereoisomers is typically rationalized by their distinct binding modes within the chiral active site of a biological target. ijpsr.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is an invaluable tool in SAR studies for understanding the molecular basis of ligand-receptor interactions and for designing novel, more potent inhibitors.
Rationalization of Binding Poses and Affinities
Molecular docking studies have been instrumental in rationalizing the binding poses and affinities of pyrimidine derivatives in various biological targets. For derivatives of dimethylpyrimidinol, docking simulations have provided insights into their interactions with kinase domains, such as FGFR4. ugm.ac.idnih.govresearchgate.netresearchgate.net These studies can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes that govern the binding affinity.
For example, docking studies of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives in the ATP-binding pocket of FGFR4 have shown that the pyrimidine core can form hydrogen bonds with the hinge region of the kinase. ugm.ac.idnih.govresearchgate.netresearchgate.net The simulations also explained the decreased affinity of some methylated analogs by identifying steric clashes between the methyl groups and the protein backbone. ugm.ac.idnih.govresearchgate.netresearchgate.net The binding energy values calculated from docking can provide a qualitative ranking of the binding affinities of a series of compounds, guiding the selection of derivatives for synthesis and biological testing. mdpi.comnih.govresearchgate.netresearchgate.net
| Derivative Series | Target | Key Findings from Docking | Reference |
| 2-Amino-4,6-dimethylpyrimidin-5-ol | FGFR4 | Identified hydrogen bonding with the kinase hinge and steric clashes from methyl groups. | ugm.ac.idnih.govresearchgate.netresearchgate.net |
| 3,4-dihydropyrimidine-2(1H)-one | Eg5 kinesin | Predicted hydrogen bond interactions with GLU116 and GLY117 residues in the binding site. | mdpi.com |
| Arylpiperazine derivatives | Androgen Receptor | Showed binding primarily through hydrophobic interactions within the ligand-binding pocket. | nih.gov |
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a process that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. ugm.ac.idnih.govfrontiersin.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For this compound derivatives, pharmacophore models can be generated based on the structures of active compounds or from the ligand-receptor complex obtained through molecular docking. These models serve as a 3D query for virtual screening of compound libraries to identify new potential lead structures.
A typical pharmacophore for a kinase inhibitor based on the pyrimidine scaffold might include:
A hydrogen bond acceptor feature corresponding to one of the pyrimidine nitrogens.
A hydrogen bond donor/acceptor feature from the C4-hydroxyl group.
Hydrophobic features representing the methyl groups.
Additional features depending on other substituents on the pyrimidine ring or attached side chains.
By understanding the key pharmacophoric features, medicinal chemists can design new derivatives of this compound with an improved match to the pharmacophore model, thereby increasing the probability of enhanced biological activity. ugm.ac.idfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the pyrimidine scaffold, QSAR studies have been instrumental in predicting the activity of new analogues and in providing insights into their mechanism of action. dergipark.org.tr
In a typical QSAR study involving pyrimidine derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is divided into a training set for model generation and a test set for model validation. japsonline.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
For instance, in a study on pyrimidine derivatives as potential inhibitors of a specific kinase, researchers might employ multiple linear regression (MLR) or more advanced machine learning methods like artificial neural networks (ANN) to build the QSAR model. nih.govmui.ac.ir MLR attempts to find a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). dergipark.org.tr ANNs, on the other hand, can capture complex non-linear relationships between structure and activity. nih.gov
The statistical quality and predictive power of the generated QSAR models are assessed using several parameters. The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated correlation coefficient (Q²) and the predictive R² (R²pred) for the test set measure the model's robustness and predictive ability. japsonline.com A high Q² value (typically > 0.5) is indicative of a reliable and predictive QSAR model. nih.gov
A hypothetical QSAR model for a series of this compound derivatives might be represented by an equation such as:
pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(LUMO) + ...
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. dergipark.org.tr The coefficients (β) determined from the regression analysis would indicate the relative importance of each descriptor to the biological activity.
Table 1: Representative Statistical Data for QSAR Models of Pyrimidine Derivatives
| Model Type | Dependent Variable | No. of Compounds (Training/Test) | R² | Q² | R²pred | Descriptors Used |
| MLR | pIC₅₀ (Kinase A) | 25 / 8 | 0.85 | 0.72 | 0.79 | LogP, Molar Refractivity, Dipole Moment |
| ANN | pIC₅₀ (Kinase A) | 25 / 8 | 0.96 | 0.88 | 0.91 | Electronic Energy, TPSA, HOMO, LUMO |
| CoMFA | pIC₅₀ (Receptor B) | 18 / 7 | 0.91 | 0.70 | 0.71 | Steric and Electrostatic Fields |
| CoMSIA | pIC₅₀ (Receptor B) | 18 / 7 | 0.88 | 0.62 | 0.67 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields |
This table presents hypothetical data based on typical values reported in QSAR studies of various pyrimidine derivatives. nih.govjapsonline.com
The insights gained from such QSAR models are invaluable for guiding the synthesis of new this compound derivatives with potentially enhanced activity. For example, if a model indicates that lower lipophilicity and increased polar surface area are correlated with higher potency, medicinal chemists can focus on introducing polar functional groups into the molecule.
Pharmacophore Development and Optimization
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target, thereby eliciting a biological response. nih.gov Pharmacophore modeling is a powerful tool in drug discovery, used for virtual screening of compound libraries and for designing new molecules with desired biological activities. researchgate.net
For this compound derivatives, a pharmacophore model would be developed based on the structural features of a set of active compounds. This process typically involves aligning the active molecules and identifying common chemical features that are critical for their biological activity. These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable centers.
For example, a pharmacophore model for a series of this compound derivatives targeting a hypothetical protein kinase might reveal the following key features:
A Hydrogen Bond Acceptor (HBA): The nitrogen atom at position 1 or 3 of the pyrimidine ring is often a key hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of a kinase.
A Hydrogen Bond Donor (HBD): The hydroxyl group at position 4 of the pyrimidin-4-ol core can act as a crucial hydrogen bond donor, forming an interaction with a key residue in the active site.
An Aromatic Ring (AR): The pyrimidine ring itself can engage in π-π stacking or other aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Once an initial pharmacophore model is generated, it is validated using a test set of active and inactive compounds. A good model should be able to distinguish between active and inactive molecules with high accuracy. The model can then be optimized by refining the position, size, and type of the pharmacophoric features to improve its predictive power.
Table 2: Representative Pharmacophoric Features for a Hypothetical Kinase Inhibitor based on the this compound Scaffold
| Feature | Type | Vector/Sphere | Role in Binding |
| Feature 1 | Hydrogen Bond Acceptor (HBA) | Vector | Interaction with hinge region backbone NH |
| Feature 2 | Hydrogen Bond Donor (HBD) | Vector | Interaction with active site residue (e.g., Asp) |
| Feature 3 | Hydrophobic (HY) | Sphere | Occupies a hydrophobic pocket |
| Feature 4 | Aromatic Ring (AR) | Ring Normal | π-π stacking with aromatic residue |
This optimized pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. Furthermore, it provides a clear roadmap for the de novo design of new this compound derivatives with improved binding affinity and selectivity. By adding or modifying substituents on the pyrimidine core to better match the pharmacophore, medicinal chemists can rationally design more potent and targeted drug candidates.
Metabolic Fate and Biotransformation Analysis Chemical Transformations
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com This allows for the determination of the compound's half-life and potential for drug-drug interactions. nuvisan.com For new chemical entities, identifying metabolic pathways and relevant metabolites is a key aspect of drug development, especially when metabolism is the primary route of elimination. thermofisher.com
Intact hepatocytes, containing a full complement of cytochrome P450s, non-P450 enzymes, and phase II enzymes, are considered a prime model system for studying drug disposition in vitro. thermofisher.com Cryopreserved hepatocytes are often used as they retain enzymatic activities similar to fresh hepatocytes and offer convenience. thermofisher.com The rate of metabolism in these systems helps in ranking compounds and guiding structural modifications to improve stability. thermofisher.com The intrinsic clearance (CLint) derived from these studies is a key parameter for predicting in vivo hepatic clearance. nuvisan.com
Identification and Characterization of Metabolites (e.g., from related compounds like Pirimicarb)
The metabolism of the insecticide pirimicarb (B1678450), which contains a 2-dimethylamino-5,6-dimethylpyrimidin-4-yl group, has been extensively studied and provides significant insights into the potential metabolites of 2,5-Dimethylpyrimidin-4-ol. In rats, pirimicarb is extensively metabolized, yielding 24 metabolites, with 17 being identified. who.int A major biotransformation pathway is the hydrolysis of the carbamate (B1207046) group, leading to the formation of hydroxypyrimidines. who.intnih.gov
The primary hydroxypyrimidine metabolites identified from pirimicarb in various species include:
2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP) nih.govnih.govmdpi.com
2-methylamino-5,6-dimethyl-4-hydroxypyrimidine (MDHP) nih.govnih.govmdpi.com
2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP) nih.govnih.govmdpi.com
These metabolites have been detected in the urine of workers who have applied pirimicarb. nih.govmdpi.com In rats, dogs, and cows, the major urinary metabolites of pirimicarb are similar, consisting mainly of these hydroxypyrimidines with modifications to the alkyl groups. nih.govinchem.org
| Metabolite Name | Abbreviation | Found In |
| 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine | DDHP | Rat, Dog, Cow, Human |
| 2-methylamino-5,6-dimethyl-4-hydroxypyrimidine | MDHP | Rat, Dog, Cow, Human |
| 2-amino-5,6-dimethyl-4-hydroxypyrimidine | ADHP | Rat, Dog, Cow, Human |
Elucidation of Metabolic Pathways
The metabolic pathways for pyrimidine-based compounds like this compound involve a series of oxidative and conjugation reactions.
Oxidative Metabolism of the Pyrimidine (B1678525) Ring and Methyl Groups
Oxidative metabolism is a key transformation process. For pyrimidine derivatives, this can involve the oxidation of the pyrimidine ring itself or the attached methyl groups. In the case of pirimicarb, after hydrolysis of the carbamate, further metabolism includes N-demethylation of the dimethylamino group. nih.gov This leads to the formation of the aforementioned metabolites DDHP, MDHP, and ADHP. nih.gov
Oxidative DNA damage can also lead to the opening of the pyrimidine ring. nih.gov For instance, 5-formyl-2'-deoxyuridine (B1195723) can form a ring-opened product under oxidative stress. nih.gov While this is in the context of DNA damage, it highlights the potential for oxidative cleavage of the pyrimidine ring structure under certain biological conditions.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
While the major hydroxypyrimidine metabolites of pirimicarb are largely excreted unconjugated in rats and dogs, some evidence of conjugation exists. inchem.org It has been suggested that the metabolites exist predominantly in their tautomeric pyrimidone form, which may limit conjugation. inchem.org However, small quantities of hydroxypyrimidines have been recovered as conjugates. inchem.org Phase II enzymes like sulfo- and glucuronosyltransferases are present in the in vitro systems used for metabolic studies, indicating the potential for these reactions to occur. thermofisher.com
Enzymatic Biotransformations Responsible for Metabolism
The biotransformation of pyrimidine-containing compounds is mediated by several enzyme systems. The initial hydrolysis of the carbamate ester in pirimicarb is a critical step. Subsequent oxidative reactions are likely carried out by the cytochrome P450 monooxygenase system. nih.gov The involvement of these enzymes is suggested by studies on insecticide resistance, where inhibitors of cytochrome P450s reduce the differential susceptibility between aphid species. nih.gov
Glutathione S-transferases (GSTs) and carboxylesterases have also been implicated in the metabolism and detoxification of pirimicarb in insects, suggesting their potential role in the biotransformation of related pyrimidine compounds in other organisms. nih.gov The activity of these detoxification enzymes can vary significantly between species. nih.gov
Comparative Metabolism Studies across Different Biological Systems
Comparative metabolism studies reveal both similarities and quantitative differences in the metabolic fate of pirimicarb and its derivatives across various species. The major urinary metabolites of pirimicarb in rats, dogs, and cows are qualitatively similar, primarily consisting of hydroxypyrimidines resulting from hydrolysis and subsequent N-demethylation. nih.govinchem.org However, the quantitative ratios of these metabolites can differ between species. inchem.org
For example, in rats, 2-methylamino-5,6-dimethyl-4-hydroxypyrimidine (V) was the most abundant metabolite, accounting for 40.9% of the administered dose, while in dogs it was 20.7% and in cows 41%. inchem.org Conversely, 2-amino-5,6-dimethyl-4-hydroxypyrimidine (VI) accounted for 12.9% in rats, 16.5% in dogs, and 21% in cows. inchem.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-Dimethylpyrimidin-4-ol, and how can reaction parameters be optimized for improved yields?
- Methodological Answer : Common synthetic approaches involve cyclocondensation of β-diketones with urea/thiourea derivatives or nucleophilic substitution on pre-functionalized pyrimidine scaffolds. For optimization, vary solvents (e.g., ethanol, DMF), catalysts (e.g., HCl, acetic acid), and temperature (reflux vs. room temperature). Recrystallization from ethanol-DMF mixtures (1:1) enhances purity . Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the pyrimidine ring. Hydroxy and methyl groups produce distinct splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98% by GC analysis, as in analogous pyrimidines) .
Q. How should researchers handle safety and toxicity concerns during experimental work with this compound?
- Methodological Answer : Follow OSHA and WHMIS guidelines for irritants (e.g., use fume hoods, gloves). Reference safety data from structurally similar pyrimidin-4-ol derivatives, which may exhibit mild irritation (R36/37/38 hazard codes). Implement biomonitoring protocols (e.g., urine analysis for metabolites) if systemic exposure is suspected .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives across studies?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal techniques:
- In vitro : Compare MIC (Minimum Inhibitory Concentration) values for antimicrobial activity.
- In silico : Perform molecular docking to assess binding affinity variations due to substituent effects.
- Meta-analysis : Statistically aggregate data while controlling for variables like solvent choice or assay sensitivity .
Q. How can reaction mechanisms for this compound in nucleophilic substitutions be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor substituent effects (methyl vs. hydroxyl groups) on reaction rates using -NMR or UV-Vis spectroscopy.
- Isotopic Labeling : Introduce or labels to track regioselectivity in ring modifications.
- Computational Modeling : DFT calculations predict transition states and charge distribution changes during reactions .
Q. What experimental designs are optimal for studying the compound’s role in modulating biological pathways (e.g., cancer or antimicrobial targets)?
- Methodological Answer :
- Dose-Response Assays : Test cytotoxicity (IC) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Enzyme Inhibition : Measure IC against target enzymes (e.g., DHFR, kinases) via fluorometric assays.
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map mechanism of action .
Q. How can researchers address challenges in synthesizing this compound derivatives with conflicting solubility profiles?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for recrystallization.
- Derivatization : Introduce acetyl or tert-butyldimethylsilyl (TBS) protecting groups to improve solubility in organic phases .
Data Analysis and Interpretation
Q. How should contradictory spectral data (e.g., NMR shifts) for this compound derivatives be reconciled?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C vs. −40°C.
- 2D NMR : Use HSQC and HMBC to confirm connectivity and rule out impurities.
- Cross-Lab Validation : Compare data with published spectra of analogous pyrimidines .
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
